molecular formula C18H16O2 B104675 4-(3-Phenanthryl)butanoic acid CAS No. 13728-56-8

4-(3-Phenanthryl)butanoic acid

Cat. No.: B104675
CAS No.: 13728-56-8
M. Wt: 264.3 g/mol
InChI Key: NYIVWTWKIQOBKO-UHFFFAOYSA-N
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Description

HIV-1 Nef-IN-1 is a small molecule inhibitor specifically designed to target the Nef protein of the Human Immunodeficiency Virus type 1 (HIV-1). The Nef protein plays a crucial role in the pathogenesis of HIV-1 by enhancing viral replication, promoting immune escape, and modulating various host cell signaling pathways . By inhibiting Nef, HIV-1 Nef-IN-1 aims to reduce viral infectivity and improve immune recognition of infected cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Nef-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

    Formation of the Core Structure: The core structure of HIV-1 Nef-IN-1 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance binding affinity and specificity to the Nef protein.

    Final Coupling Reaction: The final product is obtained through a coupling reaction, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of HIV-1 Nef-IN-1 involves scaling up the synthetic route while ensuring high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: HIV-1 Nef-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

HIV-1 Nef-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of Nef inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the role of Nef in HIV-1 pathogenesis and host cell interactions.

    Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection by inhibiting Nef-mediated viral replication and immune evasion.

    Industry: Utilized in the development of new antiretroviral drugs targeting the Nef protein.

Mechanism of Action

HIV-1 Nef-IN-1 exerts its effects by binding to the Nef protein and inhibiting its interaction with host cell signaling molecules. The key molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenanthren-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVWTWKIQOBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160129
Record name 4-(3-Phenanthryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13728-56-8
Record name 4-(3-Phenanthryl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Phenanthryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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